benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate
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Overview
Description
Benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate is a complex organic compound that features a benzyl group, a nitro group, and a tert-butoxycarbonyl-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate typically involves multiple stepsThe reaction conditions often involve the use of tert-butyl hydroperoxide for oxidation and tert-butyl cyanide for ester formation .
Industrial Production Methods
Industrial production methods for this compound may utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide is commonly used for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst is often employed for reduction reactions.
Substitution: Acidic or basic hydrolysis conditions are used for ester hydrolysis.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of carboxylic acids.
Scientific Research Applications
Benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving the nitro and amino groups, which can undergo various chemical transformations, leading to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
Benzyl (2R,5E)-2-amino-6-nitrohex-5-enoate: Lacks the tert-butoxycarbonyl protection.
Benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-hex-5-enoate: Lacks the nitro group.
Uniqueness
Benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate is unique due to the presence of both the nitro group and the tert-butoxycarbonyl-protected amino group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in synthetic organic chemistry .
Properties
Molecular Formula |
C23H32N2O8 |
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Molecular Weight |
464.5 g/mol |
IUPAC Name |
benzyl (E,2R)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-nitrohex-5-enoate |
InChI |
InChI=1S/C23H32N2O8/c1-22(2,3)32-20(27)25(21(28)33-23(4,5)6)18(14-10-11-15-24(29)30)19(26)31-16-17-12-8-7-9-13-17/h7-9,11-13,15,18H,10,14,16H2,1-6H3/b15-11+/t18-/m1/s1 |
InChI Key |
YCJBPXOBGPPBFD-HAZIXKIPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N([C@H](CC/C=C/[N+](=O)[O-])C(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(CCC=C[N+](=O)[O-])C(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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